L-Valine-d8

Übersicht

Beschreibung

Synthesis Analysis

L-Valine-d8 can be incorporated into newly synthesized proteins during cell culture experiments. By analyzing the incorporation levels of L-Valine-d8 into specific proteins, researchers can study protein synthesis rates and investigate the dynamics of protein turnover.Molecular Structure Analysis

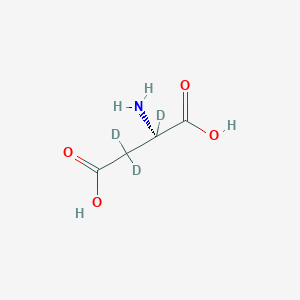

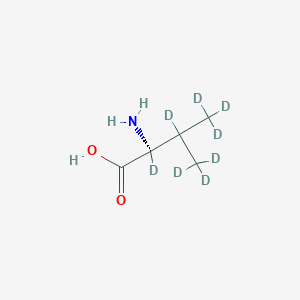

The structure of L-Valine consists of a central carbon atom bonded to an amino group (-NH2), a carboxyl group (-COOH), a hydrogen atom, and a side chain known as an isopropyl group . The isopropyl group gives L-Valine its distinctive branched shape .Chemical Reactions Analysis

L-Valine-d8 is considered glucogenic due to its catabolism that ultimately forms succinyl-CoA, which enters the citric acid cycle . A deficiency in branched-chain dehydrogenase, the enzyme that catabolizes valine, isoleucine, and leucine, leads to maple syrup urine disease .Physical And Chemical Properties Analysis

The physicochemical properties of L-Valine-d8 are of interest. Studies conducted at high pressures make it possible to investigate the strength of chains constructed from amino acid molecules, as well as the three-dimensional grids formed by these chains .Wissenschaftliche Forschungsanwendungen

Protein Structure Studies

Field: Structural Biology

L-Valine-d8 is widely used as an internal standard in studies focused on protein structure. Researchers employ it to investigate protein folding, stability, and interactions. By incorporating L-Valine-d8 into proteins, they can track its behavior using mass spectrometry. This approach provides valuable insights into protein conformational changes and dynamics.

Summary:

In structural biology, L-Valine-d8 serves as a tool to probe protein conformational changes. By comparing the behavior of L-Valine-d8-labeled proteins with their natural counterparts, researchers gain information about folding pathways, ligand binding, and stability.

Experimental Procedure:

Results:

Researchers obtain data on protein folding intermediates, ligand-induced conformational changes, and stability profiles. Quantitative analysis reveals differences in folding kinetics and thermodynamics between labeled and unlabeled proteins .

Metabolomics

Field: Biochemistry and Systems Biology

L-Valine-d8 plays a crucial role in untargeted metabolomics studies. These investigations aim to profile all small molecules in a sample, providing insights into cellular metabolism, disease pathways, and biomarker discovery.

Summary:

Untargeted metabolomics using L-Valine-d8 allows researchers to comprehensively analyze endogenous and exogenous metabolites. By comparing mass spectrometry profiles of labeled and unlabeled samples, they identify metabolic changes associated with various conditions.

Experimental Procedure:

Results:

Researchers discover altered metabolite profiles related to diseases, nutrition, and mitochondrial bioenergetics. Quantitative data reveal changes in specific pathways and potential biomarkers .

Amino Acid Metabolism Studies

Field: Biochemistry and Nutrition

L-Valine-d8 aids in understanding amino acid metabolism. Its use as an internal standard allows precise quantification of L-valine levels in biological samples.

Summary:

L-Valine-d8 is employed to measure L-valine concentrations in tissues, plasma, or urine. Researchers investigate valine catabolism, its role in energy production, and its impact on health.

Experimental Procedure:

Results:

Researchers obtain accurate measurements of L-valine concentrations, aiding in studies related to maple syrup urine disease, energy metabolism, and nutritional assessments .

These applications demonstrate the versatility and significance of L-Valine-d8 in scientific research. Its use as an internal standard and a metabolic probe contributes to our understanding of diverse biological processes . .

Safety And Hazards

L-Valine-d8 may cause respiratory tract irritation, may be harmful if absorbed through skin, may cause skin irritation, contact may cause eye irritation, and may be harmful if swallowed . It is advised to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes or clothing, avoid ingestion and inhalation, and avoid dust formation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-amino-2,3,4,4,4-pentadeuterio-3-(trideuteriomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-3(2)4(6)5(7)8/h3-4H,6H2,1-2H3,(H,7,8)/t4-/m0/s1/i1D3,2D3,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSNJWFQEVHDMF-AYWPRJOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@@](C(=O)O)(C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00479090 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Valine-d8 | |

CAS RN |

35045-72-8 | |

| Record name | L-Valine-d8 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00479090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

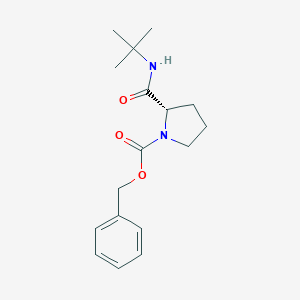

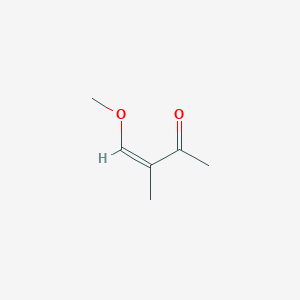

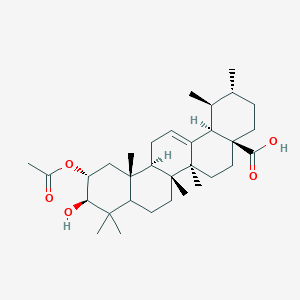

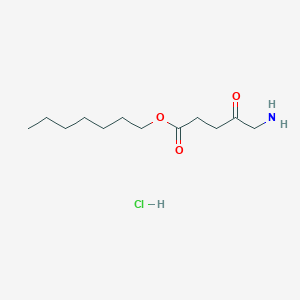

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(3-Chloro-4-methylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B136888.png)

![5,10-Dimethoxy-2,7-bis(methoxymethyl)-3,8-dimethylpyrimido[4,5-g]quinazoline-4,9-dione](/img/structure/B136896.png)